2-Amino-3-bromoanthraquinone
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Overview
Description
2-Amino-3-bromoanthraquinone is an anthraquinone derivative, a class of organic compounds known for their diverse applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. Anthraquinones are characterized by their three-ring structure with two ketone groups at the 9 and 10 positions. The addition of amino and bromo groups at the 2 and 3 positions, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromoanthraquinone typically involves the bromination of 2-aminoanthraquinone. One common method is to heat 2-aminoanthraquinone with bromine in sulfuric acid, which facilitates the substitution of a hydrogen atom with a bromine atom at the 3-position . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromoanthraquinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reagents such as alkylamines or arylamines can be used for substitution reactions.
Major Products:
Oxidation: Yields ketones such as acetophenone from aromatic alcohols.
Reduction: Produces various reduced anthraquinone derivatives.
Substitution: Results in a wide range of substituted anthraquinone compounds, depending on the reagents used.
Scientific Research Applications
2-Amino-3-bromoanthraquinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-bromoanthraquinone varies depending on its application:
Comparison with Similar Compounds
2-Amino-3-bromoanthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-bromoanthraquinone: Similar in structure but with the bromo group at the 4-position, used in dye synthesis.
2-Amino-4-bromoanthraquinone: Another derivative with different substitution patterns, also used in dye and drug synthesis.
1-Amino-2,4-dibromoanthraquinone: Contains two bromo groups, used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
6337-00-4 |
---|---|
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-amino-3-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 |
InChI Key |
CLWMYQQCXBSIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)N |
Origin of Product |
United States |
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